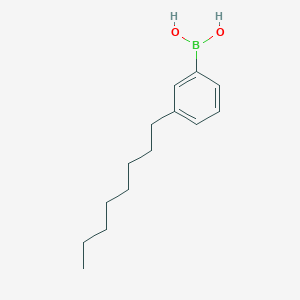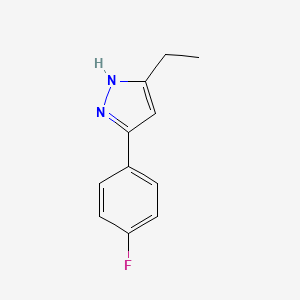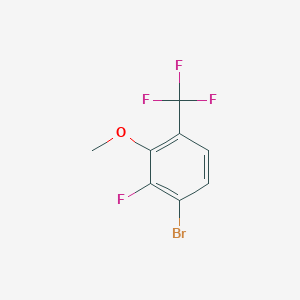
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde is a complex organic compound that features a nicotinaldehyde core substituted with benzyloxy, difluoromethoxy, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Nicotinaldehyde Core: The nicotinaldehyde core can be synthesized through a series of reactions involving pyridine derivatives.
Introduction of the Benzyloxy Group: This step often involves the reaction of the nicotinaldehyde core with benzyl alcohol in the presence of a suitable catalyst.
Introduction of the Difluoromethoxy Group: This can be achieved through a difluoromethylation reaction using difluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The benzyloxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the benzyloxy or difluoromethoxy groups.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-(Difluoromethoxy)benzylamine: Shares the difluoromethoxy group but differs in the core structure.
2-Benzyloxybenzoic acid: Contains the benzyloxy group but has a different functional group and core structure.
Uniqueness
2-(Benzyloxy)-4-(difluoromethoxy)-6-methylnicotinaldehyde is unique due to the combination of its functional groups and the nicotinaldehyde core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
特性
分子式 |
C15H13F2NO3 |
|---|---|
分子量 |
293.26 g/mol |
IUPAC名 |
4-(difluoromethoxy)-6-methyl-2-phenylmethoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H13F2NO3/c1-10-7-13(21-15(16)17)12(8-19)14(18-10)20-9-11-5-3-2-4-6-11/h2-8,15H,9H2,1H3 |
InChIキー |
IJEZBOKCWBBTTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)C=O)OC(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B13968015.png)
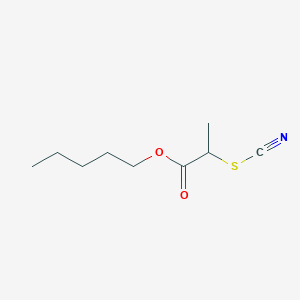

![3-Chloro-N-(5-nitro-2-thiazolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B13968025.png)
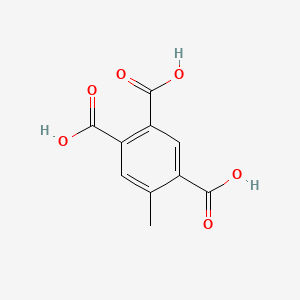
![1-(1,6-Diazaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13968039.png)
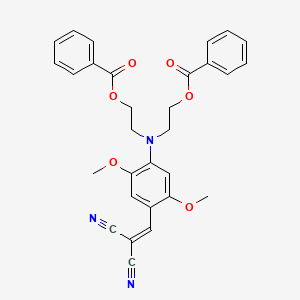
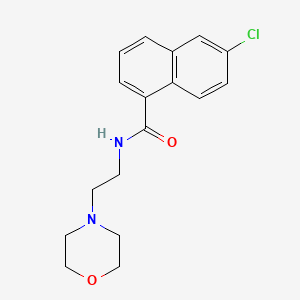
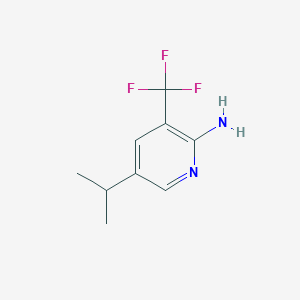
![1-(2-Methyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13968083.png)
